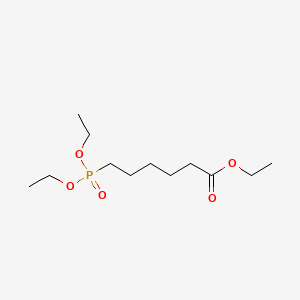

Ethyl 6-(diethylphosphono)hexanoate

Description

Overview of Organophosphorus Compounds in Contemporary Organic Synthesis

Organophosphorus compounds, which are organic molecules containing phosphorus, play a crucial role in numerous areas of science and industry. wikipedia.org Their applications range from agriculture and medicine to material science and catalysis. frontiersin.orgnih.gov In organic synthesis, these compounds are highly valued for their unique reactivity, which enables a wide array of chemical transformations. frontiersin.orgacs.org

Phosphorus, being in the same group as nitrogen in the periodic table, shares some similar properties, yet its ability to exist in various oxidation states, primarily phosphorus(III) and phosphorus(V), allows for a diverse range of chemical behaviors. wikipedia.org This versatility has led to the development of a vast number of organophosphorus reagents that are indispensable in the modern synthetic chemist's toolkit. For instance, phosphines are widely used as ligands in transition-metal-catalyzed reactions and as reagents in transformations like the Wittig reaction. wikipedia.orgfrontiersin.org

Significance of Phosphonoester Functional Groups in Chemical Transformations

At the heart of many synthetic strategies lies the phosphonoester functional group, characterized by the C−PO(OR)₂ linkage. wikipedia.org This functional group is a key component of phosphonate (B1237965) reagents, which are celebrated for their role in forming carbon-carbon double bonds with high stereoselectivity. frontiersin.orgnumberanalytics.com The phosphonate group confers unique properties, including high water solubility and the ability to chelate metal ions. phosphonates.org

One of the most prominent applications of phosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction. numberanalytics.comalfa-chemistry.comwikipedia.org This reaction utilizes a phosphonate carbanion to react with an aldehyde or ketone, yielding an alkene. alfa-chemistry.comwikipedia.org A significant advantage of the HWE reaction over the related Wittig reaction is that it predominantly produces the more stable (E)-alkene, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying product purification. alfa-chemistry.comwikipedia.org

The phosphonate functional group is also a bioisostere of the phosphate group, meaning it can mimic the biological role of phosphates while being more stable to hydrolysis. nih.gov This has led to the incorporation of phosphonates into various medicinal compounds, including antiviral drugs. wikipedia.org

Historical Development and Evolution of Phosphonate Reagents

The journey of phosphonate reagents began with the discovery of naturally occurring phosphonates like 2-aminoethylphosphonic acid in 1959. nih.govwikipedia.org The synthetic utility of phosphonates in organic chemistry was significantly advanced by the work of Leopold Horner, who, in 1958, introduced a modification of the Wittig reaction using phosphonate-stabilized carbanions. wikipedia.org This was further refined by William S. Wadsworth and William D. Emmons, leading to the reaction that now bears their names. wikipedia.org

The development of the Michaelis-Arbuzov reaction provided a convenient method for synthesizing phosphonates from trialkyl phosphites and alkyl halides. alfa-chemistry.com This accessibility, coupled with the advantageous reactivity of phosphonates, spurred their widespread adoption in organic synthesis. Over the years, variations of the HWE reaction have been developed to control the stereochemical outcome, such as the Still-Gennari modification for the synthesis of (Z)-alkenes. nrochemistry.com The continuous evolution of phosphonate-based methodologies underscores their enduring importance in the construction of complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-diethoxyphosphorylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25O5P/c1-4-15-12(13)10-8-7-9-11-18(14,16-5-2)17-6-3/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXDHFXPPUPIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345676 | |

| Record name | ETHYL 6-(DIETHYLPHOSPHONO)HEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54965-29-6 | |

| Record name | ETHYL 6-(DIETHYLPHOSPHONO)HEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Diethylphosphono Hexanoate

Established Synthetic Pathways for α-Phosphonoesters

The synthesis of α-phosphonoesters like Ethyl 6-(diethylphosphono)hexanoate has traditionally relied on well-established reactions that form the backbone of organophosphorus chemistry.

Traditional Michaelis-Arbuzov and Horner-Wittig Approaches

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds. wikipedia.orgorganic-chemistry.org Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation by the halide anion to yield the final phosphonate (B1237965). wikipedia.org The general mechanism is illustrated below:

Step 1: Nucleophilic Attack: The trivalent phosphorus ester attacks the alkyl halide. wikipedia.org

Step 2: Intermediate Formation: A phosphonium salt is formed as an intermediate. wikipedia.org

Step 3: Dealkylation: The halide anion attacks one of the R groups on the phosphorus, resulting in the final phosphonate and an alkyl halide. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is another pivotal method. wikipedia.orgmdpi.com It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene, predominantly with E-stereoselectivity. wikipedia.orgorganic-chemistry.org The phosphonate carbanion is generated by treating the phosphonate with a base. wikipedia.org A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. youtube.com

Precursor-Based Synthesis Strategies from Hexanoic Acid Derivatives

The synthesis of this compound can be strategically designed starting from derivatives of hexanoic acid. For instance, ethyl 6-chloro-6-oxohexanoate can serve as a key precursor. google.com This chloro-derivative can be synthesized from monoethyl adipate. google.com Another relevant precursor is ethyl 6-hydroxyhexanoate, which can be prepared via acid-catalyzed transesterification of ε-caprolactone. researchgate.neted.gov These hexanoic acid derivatives provide a versatile platform for introducing the phosphonate moiety. The synthesis of diethylaminoethanol hexanoate (B1226103) citrate, for example, involves the reaction of hexanoic acid and diethylaminoethanol. google.com

Development of Novel and Optimized Synthesis Approaches

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally benign methods for phosphonate synthesis.

Green Chemistry Principles in Phosphonoester Synthesis

The principles of green chemistry, which aim to minimize or eliminate hazardous substances, are increasingly being applied to phosphonate synthesis. sciencedaily.comeurekalert.orgbioengineer.org This includes the use of less hazardous reagents and solvents, as well as developing processes that are more atom-economical. sciencedaily.combioengineer.org Research has focused on developing feasible green chemistry methods for the synthesis of phosphonates, although challenges remain in the efficient recovery and recycling of phosphorus, a critical raw material. sciencedaily.comeurekalert.org The use of ultrasound has been explored as a green technique to improve yields and reduce reaction times in reactions like the Wittig and Horner-Wadsworth-Emmons syntheses. mdpi.com

Catalytic Routes for Enhanced Efficiency and Selectivity

Catalytic methods offer significant advantages in terms of efficiency and selectivity. Lewis acid catalysts have been shown to mediate the Michaelis-Arbuzov reaction at room temperature, providing a facile route to certain phosphonates. organic-chemistry.org Palladium catalysis has been employed for the Michaelis-Arbuzov reaction of triaryl phosphites and aryl iodides in water, highlighting a move towards more sustainable reaction conditions. organic-chemistry.org

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of chiral phosphonates is of great interest due to their potential applications in medicine and agriculture, where stereochemistry often dictates biological activity. unl.ptresearchgate.net Asymmetric catalysis, using both transition metal complexes with chiral ligands and organocatalysis, has emerged as a powerful tool for preparing C-chiral phosphonates. researchgate.netmdpi.com Key asymmetric reactions for this purpose include:

Phospha-Aldol (Pudovik) Reaction: The addition of phosphites to carbonyl compounds to create chiral α-hydroxy phosphonates. unl.pt

Phospha-Mannich Reaction: The reaction of imines with phosphites to produce chiral α-amino phosphonates. unl.ptmdpi.com

Phospha-Michael Addition: The addition of phosphites to activated C=C bonds. researchgate.netmdpi.com

Organocatalysts, such as chiral thioureas and cinchona alkaloids, have been successfully used to promote enantioselective hydrophosphonylation reactions, yielding products with high enantiomeric excess. unl.ptmdpi.com These methods provide access to a wide range of structurally diverse and optically active phosphonate analogues.

Enantioselective Approaches to Chiral Phosphonohexanoates

The direct synthesis of a single enantiomer of a chiral phosphonate, such as a derivative of this compound with a stereogenic phosphorus atom, presents a significant synthetic challenge. Modern approaches have increasingly focused on the use of chiral catalysts to induce enantioselectivity. One prominent method involves the use of chiral nucleophilic catalysts in reactions that generate the P-stereogenic center. mdpi.com

Research has demonstrated the feasibility of synthesizing enantioenriched phosphorus centers through the coupling of racemic H-phosphinate species with nucleophilic alcohols in the presence of a chiral catalyst under halogenating conditions. mdpi.com This process, based on the Atherton-Todd reaction, involves the in-situ formation of a racemic phosphonochloridate. The chiral nucleophilic catalyst then selectively activates one enantiomer of this intermediate, leading to the formation of an enantioenriched phosphonate product. mdpi.com

The choice of catalyst is paramount to achieving significant levels of enantioselectivity. Studies have explored various chiral catalysts, revealing that their structure directly impacts both the yield and the enantiomeric excess (ee) of the final product. For instance, the planar-chiral catalyst known as Fu's catalyst, a ferrocene (B1249389) analog of 4-(diethylamino)pyridine (DMAP), has shown promise in this area. While initial results have yielded modest enantioselectivity, they have successfully established a proof-of-concept for this catalytic approach. Optimization of reaction parameters such as solvent, base, and temperature remains a key area for improving the enantiomeric excess. mdpi.com

Interactive Table: Effect of Chiral Catalysts on Phosphonate Synthesis mdpi.com

| Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Fu's Catalyst (Planar-chiral) | 45 | 34 |

| Heterocyclic Nucleophilic Catalyst 26 | 38 | -24 |

| Heterocyclic Nucleophilic Catalyst 27 | 42 | 11 |

Diastereoselective Synthesis for Stereochemical Control

Diastereoselective synthesis offers a powerful strategy for controlling the stereochemical outcome of a reaction by introducing a chiral auxiliary. This temporary chiral element is attached to the substrate, influences the stereochemistry of a subsequent reaction, and is then removed to yield the desired stereoisomer of the product. This method is particularly valuable for establishing specific configurations in molecules with multiple stereocenters.

In the context of phosphonate synthesis, a chiral auxiliary can be used to direct the formation of a new stereocenter with a high degree of diastereoselectivity. For example, the hydrophosphonylation of chiral imines, which are formed by the condensation of an aldehyde with a chiral amine, can be used to synthesize optically enriched α-aminophosphonates. The stereochemistry of the final product is dictated by the chiral auxiliary on the imine.

One well-established class of chiral auxiliaries is the oxazolidinones. These can be attached to a molecule to direct subsequent reactions, such as alkylations, with high diastereoselectivity. After the desired stereocenter is created, the oxazolidinone auxiliary is cleaved to reveal the final product. nih.gov Another approach involves using chiral phosphites derived from readily available chiral alcohols like menthol. The reaction of these chiral phosphites with achiral imines can proceed with moderate diastereomeric excess. researchgate.net The use of bidentate chiral auxiliaries, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), has also been effective in achieving high diastereoselectivity in the synthesis of P-stereogenic phosphinates through axis-to-center chirality transfer. researchgate.net

The effectiveness of this strategy relies on the ability of the chiral auxiliary to create a sterically and/or electronically biased environment that favors the approach of a reagent from a specific direction.

Interactive Table: Examples of Chiral Auxiliaries in Stereoselective Synthesis

| Chiral Auxiliary Type | Substrate | Reaction Type | Diastereomeric Ratio/Excess | Reference |

|---|---|---|---|---|

| Oxazolidinone | Alkyl Halide | Radical Addition | High | nih.gov |

| (1R,2S,5R)-(-)-Menthol | Aldimine | Hydrophosphonylation | 50% de | researchgate.net |

| (R,R)-TADDOL | Aldimine | Hydrophosphonylation | >95:5 dr | researchgate.net |

| Binaphthyl Group | Phosphonate | Grignard Reaction | High | researchgate.net |

Horner-Wadsworth-Emmons (HWE) Reaction Applications

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the creation of alkenes with a high degree of stereocontrol. wikipedia.org It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org this compound serves as a key building block in this reaction, particularly in the synthesis of complex molecules like prostaglandins (B1171923) and their analogues. nih.govznaturforsch.com The phosphonate group in this reagent is crucial as it stabilizes the adjacent carbanion, making it nucleophilic enough to attack a carbonyl carbon. wikipedia.org

Stereochemical Control in HWE Reactions: E/Z Selectivity

A significant advantage of the HWE reaction is its ability to selectively produce either the E (trans) or Z (cis) isomer of the resulting alkene. wikipedia.orgresearchgate.net Generally, the HWE reaction with stabilized phosphonates like this compound predominantly yields the (E)-alkene. wikipedia.orgorganic-chemistry.org This preference is attributed to the thermodynamic stability of the intermediates in the reaction pathway. wikipedia.org

Several factors can be manipulated to influence the E/Z selectivity of the HWE reaction:

Structure of Reactants: The steric bulk of both the phosphonate reagent and the aldehyde or ketone plays a role in determining the stereochemical outcome. wikipedia.org

Reaction Temperature: Higher reaction temperatures generally favor the formation of the more stable (E)-alkene. wikipedia.org

Counterion: The nature of the metal cation associated with the base used can impact selectivity. For instance, lithium salts often lead to higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org

Modified Phosphonates: While standard HWE reactions are (E)-selective, modifications to the phosphonate reagent, such as using electron-withdrawing groups on the phosphonate esters, can favor the formation of (Z)-alkenes. researchgate.net

A systematic study on the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes demonstrated that increasing the steric bulk of the aldehyde and using higher reaction temperatures led to greater (E)-stereoselectivity. wikipedia.org

Influence of Base and Solvent on HWE Reaction Outcomes

The choice of base and solvent is critical in the HWE reaction as it dictates the formation and reactivity of the phosphonate carbanion. conicet.gov.ar The base must be strong enough to deprotonate the carbon alpha to the phosphonate group. wikipedia.org Common bases used include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium hydroxide (B78521) (LiOH). organic-chemistry.orgresearchgate.net

The solvent system can influence the aggregation of the phosphonate carbanion and the solubility of intermediates, thereby affecting the reaction rate and stereoselectivity. conicet.gov.ar For instance, the use of certain additives like crown ethers can modulate the reactivity of the cation and influence the E/Z ratio. conicet.gov.ar In some cases, solvent-free conditions using solid bases like LiOH·H₂O or Ba(OH)₂·8H₂O have been shown to be highly effective and (E)-selective. researchgate.net

Table 1: Effect of Base and Solvent on HWE Reaction Outcomes

| Base | Solvent | Typical Outcome | Reference |

| NaH | Tetrahydrofuran (THF) | Good yields of (E)-alkenes. | organic-chemistry.org |

| t-BuOK | Toluene | Effective for generating the carbanion, often with high (E)-selectivity. | conicet.gov.ar |

| LiOH·H₂O | Solvent-free | High (E)-selectivity (95-99%) with aromatic aldehydes. | researchgate.net |

| Ba(OH)₂·8H₂O | Solvent-free or THF | High (E)-selectivity, particularly with branched aliphatic aldehydes. | researchgate.net |

Carbon-Carbon Bond Forming Reactions Beyond HWE

While the HWE reaction is the most prominent application of this compound, the phosphonate-stabilized carbanion it generates can also participate in other important carbon-carbon bond-forming reactions.

Alkylation Reactions Involving Phosphonate-Stabilized Carbanions

Phosphonate-stabilized carbanions are not only nucleophilic towards carbonyls but can also be alkylated by reacting with alkyl halides. wikipedia.org This allows for the extension of the carbon chain of the phosphonate reagent before its use in an HWE reaction. This two-step sequence, alkylation followed by HWE olefination, is a powerful strategy for the synthesis of complex, highly substituted alkenes. conicet.gov.ar For example, the dianion of a β-ketophosphonate can be selectively alkylated, and the resulting product can then undergo an HWE reaction to form a more complex unsaturated ester. conicet.gov.ar

Other Condensation and Coupling Reactions

The nucleophilic nature of the carbanion derived from this compound allows it to participate in various condensation and coupling reactions. While specific examples involving this exact phosphonate are not extensively documented in the provided search results, the general reactivity pattern of phosphonate carbanions suggests their potential use in reactions like Michael additions to α,β-unsaturated systems. The versatility of the HWE reaction itself has led to its incorporation into tandem reaction sequences, such as one-pot aminoxylation-HWE-deamination protocols for synthesizing α,β-unsaturated hydroxyesters. conicet.gov.ar

Transesterification and Hydrolysis Processes

The ethyl ester functionality of this compound is susceptible to both transesterification and hydrolysis reactions. These transformations are often necessary steps in a multi-step synthesis to modify the carboxylic acid derivative at the end of the carbon chain.

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base. mdpi.comresearchgate.net For instance, the transesterification of a lactone with ethanol (B145695) in the presence of an acid catalyst can form ethyl 6-hydroxyhexanoate. researchgate.net The process is reversible, and an excess of the new alcohol is often used to drive the reaction to completion. mdpi.com

Hydrolysis of the ethyl ester group converts it into a carboxylic acid. This is usually achieved by treating the ester with an aqueous acid or base. Basic hydrolysis, also known as saponification, is a common method. The resulting carboxylate can then be protonated to yield the free carboxylic acid. This transformation is a key step in the synthesis of certain prostaglandin (B15479496) analogues where a terminal carboxylic acid group is required. mcgill.ca

Kinetic and Thermodynamic Aspects of Esterification with Phosphonate Esters

The formation of phosphonate esters, a fundamental process in organophosphorus chemistry, can be analyzed from both kinetic and thermodynamic standpoints. While this compound is already an ester, understanding the principles of esterification is crucial for optimizing its synthesis and understanding potential side reactions. The esterification of a precursor like 6-phosphonohexanoic acid involves two distinct acidic sites, the carboxylic acid and the phosphonic acid.

Selective esterification is often a significant challenge. nih.gov Studies on analogous phosphonic acids reveal that reaction conditions, particularly temperature, can be manipulated to control the outcome. For instance, using triethyl orthoacetate as both a reagent and solvent, monoesters can be formed at lower temperatures (e.g., 30 °C), while higher temperatures favor the formation of diesters. nih.gov This temperature dependence highlights the difference in activation energies for the esterification of the first and second phosphonic acid hydroxyl groups.

Kinetic studies are essential for optimizing reaction conditions such as temperature, catalyst loading, and reactant ratios to maximize yield and reaction rate. mdpi.com For related esterification reactions, kinetic models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model have been successfully applied, suggesting that the reaction is controlled by surface-level events on a heterogeneous catalyst. mdpi.com Such analyses provide apparent activation energies, which are critical for reactor design and process scaling. mdpi.com A theoretical investigation into the formation of phosphonate esters calculated activation and thermodynamic parameters for various proposed mechanisms, identifying the rate-determining step and demonstrating good agreement with experimental data. nih.gov

Table 1: Illustrative Thermodynamic and Kinetic Data for a Generic Phosphonate Esterification (Note: This table presents hypothetical data for illustrative purposes, based on findings for similar compounds.)

| Parameter | Value | Significance |

| Activation Energy (Ea) | 62.0 ± 0.2 kJ/mol | Minimum energy required for the reaction to occur; influences temperature sensitivity. mdpi.com |

| Enthalpy of Reaction (ΔH°) | -25 kJ/mol | Indicates an exothermic reaction, releasing heat. |

| Entropy of Reaction (ΔS°) | -50 J/(mol·K) | Negative value suggests a more ordered transition state compared to reactants. |

| Gibbs Free Energy (ΔG°) | -10 kJ/mol | Negative value indicates a spontaneous reaction under standard conditions. |

| Equilibrium Constant (K) | > 1 | Favors product formation at equilibrium. mdpi.com |

Hydrolysis Pathways of the Ester and Phosphonate Moieties

The hydrolysis of this compound involves the cleavage of its two types of ester linkages: the ethyl carboxylate and the diethyl phosphonate. These processes can occur under acidic, basic, or enzymatic conditions, and the pathways for each moiety differ. nih.govresearchgate.net

Basic hydrolysis also proceeds stepwise but can be more complex, with the potential for nucleophilic attack at either the phosphorus center of the phosphonate or the carbonyl carbon of the carboxylate ester. The relative rates depend on the specific conditions and the substrate structure.

Enzymatic hydrolysis offers a high degree of specificity. For example, 5'-nucleotide phosphodiesterases have been shown to efficiently hydrolyze phosphonate esters, while other enzymes like alkaline phosphatases are less effective. nih.gov This suggests that specific enzymes could be used to selectively cleave the phosphonate ester groups while leaving the carboxylate ester intact, or vice versa.

Table 2: General Hydrolysis Conditions for Phosphonate Esters

| Condition | Reagent | Typical Outcome | Reference |

| Acidic | Concentrated HCl, reflux | Stepwise dealkylation of the phosphonate ester. | nih.gov |

| Basic | NaOH / KOH | Cleavage of both ester and phosphonate moieties. | researchgate.net |

| Silylation | Trimethylsilyl halides | Cleavage of the P-O bond. | nih.govdntb.gov.ua |

| Enzymatic | 5'-nucleotide phosphodiesterase | Selective hydrolysis of the phosphonate ester. | nih.gov |

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-making and bond-breaking events in reactions involving this compound requires sophisticated analytical techniques and computational modeling.

Spectroscopic Techniques for Mechanistic Interrogation

Spectroscopy is a powerful tool for identifying intermediates and tracking the progress of a reaction, thereby providing mechanistic insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly invaluable for studying phosphonates. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the clear distinction between the starting diethyl phosphonate, mono-ester intermediates, and the final phosphonic acid product. nih.govresearchgate.net ¹H and ¹³C NMR are used to monitor changes in the organic backbone of the molecule, such as the cleavage of the ethyl groups from both the ester and phosphonate moieties. acs.org Advanced techniques like saturation transfer difference (STD) and transferred nuclear Overhauser effect (tr-NOE) NMR can be used to study non-covalent interactions between the phosphonate and a catalyst or enzyme, revealing details about the binding mode. nih.gov

Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy can monitor reactions by tracking the characteristic vibrational frequencies of key functional groups. For instance, the P=O stretching vibration (typically around 1200-1250 cm⁻¹) and P-O-C stretching vibrations can be observed to follow the course of hydrolysis or esterification. mdpi.com In-situ Raman spectroscopy has been used to monitor the various stages of reactions involving phosphonates at a molecular level. mdpi.com

X-ray Diffraction (XRD): For reactions that produce crystalline solids, XRD can identify the structure of intermediates and final products, providing definitive evidence for a proposed reaction pathway. mdpi.com

Computational Chemistry for Transition State Analysis

Computational chemistry provides a window into the fleeting moments of a chemical reaction, allowing for the detailed analysis of transition states that are difficult or impossible to observe experimentally.

By employing quantum chemical methods like Density Functional Theory (DFT) or ab initio molecular orbital theory, the potential energy surface of a reaction can be mapped out. nih.govnih.gov This allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. ims.ac.jp

This computational approach can:

Predict Reaction Pathways: By comparing the activation energies of different possible mechanistic pathways, the most likely route can be identified. nih.gov

Characterize Transition States: The analysis provides detailed information on bond lengths, bond angles, and charge distribution in the transition state structure. nih.gov This information is invaluable for understanding how catalysts function and for designing more effective ones.

Calculate Kinetic Parameters: Theoretical calculations can predict rate constants and kinetic isotope effects (KIEs), which can then be compared with experimental data to validate a proposed mechanism. nih.gov For example, modeling the transition state of ATP-PRT, an enzyme with a phosphonate-containing substrate, provided a blueprint for the design of potent inhibitors. nih.gov

The combination of these spectroscopic and computational methods provides a powerful, synergistic approach to fully elucidate the complex reaction mechanisms of multifunctional compounds like this compound.

Conclusion

Ethyl 6-(diethylphosphono)hexanoate serves as a prime example of the utility of phosphonoester derivatives in modern organic synthesis. Its application in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of alkenes, coupled with the potential for further modification of its ester group, highlights the power and versatility of organophosphorus chemistry. The continued development and application of such reagents are a testament to the ingenuity of chemists in creating tools for the efficient and precise construction of complex molecular architectures.

Applications of Ethyl 6 Diethylphosphono Hexanoate in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The primary application of Ethyl 6-(diethylphosphono)hexanoate in organic synthesis lies in its function as a key component in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction. The phosphonate-stabilized carbanion generated from this compound is generally more nucleophilic than the corresponding phosphonium (B103445) ylide, and the resulting water-soluble phosphate (B84403) byproducts are easily removed, simplifying product purification. rsc.org

The HWE reaction typically favors the formation of the (E)-alkene, providing a high degree of stereoselectivity, which is crucial in the synthesis of complex molecules where precise control of geometry is essential. wikipedia.orgalfa-chemistry.com The reaction proceeds via the deprotonation of the phosphonate (B1237965) to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The subsequent elimination of a dialkylphosphate yields the alkene. wikipedia.org

Role in the Total Synthesis of Natural Products and Pharmaceutical Intermediates

The Horner-Wadsworth-Emmons reaction, for which this compound is a reagent, is a cornerstone in the total synthesis of numerous natural products and pharmaceutical intermediates. researchgate.netconicet.gov.ar This is due to its reliability, stereoselectivity, and mild reaction conditions. While specific examples detailing the use of this compound in the synthesis of a named natural product are not prevalent in the reviewed literature, its structural motif makes it an ideal candidate for introducing a six-carbon chain with a terminal ester group into a target molecule. This functional handle can then be further elaborated to construct more complex functionalities.

The general strategy involves the reaction of the carbanion of this compound with a suitable aldehyde or ketone fragment of the target natural product. This allows for the convergent assembly of complex carbon skeletons. The resulting α,β-unsaturated ester can then be subjected to a variety of transformations, such as reduction, cyclization, or functional group interconversion, to advance the synthesis. The HWE reaction has been instrumental in the synthesis of various classes of natural products, including macrolides, polyketides, and pheromones. conicet.gov.ar

Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description |

| Reagents | Phosphonate ester (e.g., this compound), base, aldehyde or ketone |

| Product | Alkene |

| Stereoselectivity | Typically high selectivity for the (E)-isomer |

| Byproducts | Water-soluble dialkyl phosphate, easily removed by extraction |

| Advantages | Mild reaction conditions, high yields, simple purification |

Preparation of Biologically Active Compounds and Analogues

The synthesis of biologically active compounds and their analogues often requires the precise installation of specific functional groups and stereocenters. The HWE reaction employing reagents like this compound provides a robust method for achieving this. The ability to form carbon-carbon bonds with high stereocontrol is paramount in creating molecules that can effectively interact with biological targets.

For instance, the synthesis of insect pheromones, many of which are long-chain unsaturated esters or aldehydes, can benefit from the use of this compound. By reacting it with an appropriate aldehyde, a specific unsaturated ester can be synthesized, which can be a key component of a pheromone blend. Similarly, in the synthesis of prostaglandin (B15479496) analogues, which often contain unsaturated side chains, the HWE reaction is a valuable tool.

While direct literature examples citing the use of this compound for a specific commercial pharmaceutical are scarce, the HWE methodology is a standard practice in medicinal chemistry for the preparation of compound libraries and lead optimization. The ester functionality within this compound also offers a site for further chemical modification, allowing for the generation of a diverse range of analogues for structure-activity relationship (SAR) studies.

Integration into Polymer Chemistry and Materials Science

The application of this compound in polymer chemistry and materials science is not as well-documented as its role in organic synthesis. However, the presence of both a polymerizable group precursor (the ester) and a functional phosphonate group suggests potential for its use in creating novel polymers with tailored properties.

Synthesis of Functionalized Monomers for Polymerization

This compound can be envisioned as a precursor to functionalized monomers. For example, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be converted into a variety of polymerizable groups, such as an acrylate (B77674) or a styrenic derivative. Alternatively, the ester could potentially undergo transesterification with a hydroxy-functionalized monomer. The resulting monomer would contain a pendant phosphonate group, which could impart specific properties to the final polymer.

Design and Preparation of Functional Polymeric Materials

Polymers containing phosphonate groups are known to exhibit interesting properties, most notably flame retardancy. While research in this area has often focused on polyphosphonates, the incorporation of phosphonate-containing monomers derived from this compound could be a strategy to enhance the flame-retardant properties of common polymers. The phosphorus content can interfere with the combustion process in both the gas and condensed phases.

Furthermore, the phosphonate group is a known chelating agent for metal ions. Polymers functionalized with these groups could find applications in areas such as water treatment for the removal of heavy metals, or as components in sensors. The ester group in the side chain could also be used for post-polymerization modification, allowing for the attachment of other functional molecules.

Investigation of Catalytic Properties and Roles

There is currently limited information available in the scientific literature regarding the direct catalytic properties or roles of this compound itself. The primary function of this molecule is as a stoichiometric reagent in the Horner-Wadsworth-Emmons reaction.

However, the broader class of organophosphorus compounds, particularly phosphines, are widely used as ligands in transition metal catalysis. It is conceivable that derivatives of this compound, where the phosphonate is reduced to a phosphine (B1218219), could be explored as ligands. The long alkyl chain with a terminal ester could potentially influence the solubility and catalytic activity of the resulting metal complexes. To date, such applications have not been reported.

Potential as a Catalyst or Precursor in Organic Transformations

While the direct catalytic application of this compound is not prominently documented, its role as a key precursor in olefination reactions is well-established and highly significant. It is a classic example of a stabilized phosphonate reagent used in the Horner-Wadsworth-Emmons (HWE) reaction.

The HWE reaction is a cornerstone of synthetic organic chemistry for the creation of alkenes (olefins) from carbonyl compounds such as aldehydes and ketones. wikipedia.orgalfa-chemistry.com In this transformation, this compound is first deprotonated by a base to form a nucleophilic phosphonate carbanion. youtube.com This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent collapse of the intermediate yields the desired alkene and a water-soluble phosphate byproduct, which can be easily removed during aqueous workup. wikipedia.orgalfa-chemistry.com

One of the primary advantages of the HWE reaction using reagents like this compound is its high stereoselectivity, typically favoring the formation of the (E)- or trans-alkene. wikipedia.orgalfa-chemistry.com The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the related Wittig reaction, allowing them to react efficiently with a broader range of aldehydes and even hindered ketones under mild conditions. wikipedia.orgalfa-chemistry.com

The reaction mechanism proceeds through several key steps:

Deprotonation: A suitable base (e.g., sodium hydride, sodium ethoxide) removes the acidic proton alpha to both the phosphonate and the ester groups, creating a resonance-stabilized carbanion. youtube.com

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate. youtube.com

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring known as an oxaphosphetane. youtube.com

Elimination: The oxaphosphetane intermediate decomposes in a stereoselective manner to yield the alkene and a dialkyl phosphate salt. wikipedia.orgyoutube.com

The specific structure of this compound makes it a precursor for synthesizing long-chain unsaturated esters, which are valuable intermediates in the synthesis of natural products and other complex organic molecules.

| Feature | Description |

| Reagent | This compound |

| Co-reactant | Aldehyde or Ketone |

| Reaction Type | Horner-Wadsworth-Emmons (HWE) Olefination |

| Key Intermediate | Phosphonate Carbanion, Oxaphosphetane youtube.com |

| Primary Product | (E)-α,β-Unsaturated Ester |

| Byproduct | Diethyl phosphate (water-soluble) wikipedia.org |

| Key Advantage | High (E)-selectivity, mild conditions, easy byproduct removal alfa-chemistry.com |

Design of Ligands for Metal Coordination and Catalysis

The bifunctional nature of this compound makes it a conceptually interesting candidate for the design of specialized ligands, particularly for surface modification of metal oxides. mdpi.comresearchgate.net The phosphonate group is a robust anchoring moiety known to form strong, stable covalent bonds with a variety of metal oxide surfaces, including those of titanium (TiO₂), zirconium (ZrO₂), and aluminum (Al₂O₃). acs.orgacs.orgresearchgate.net This property is widely exploited in the formation of self-assembled monolayers (SAMs). nih.gov

In this context, this compound could be used to create a functionalized surface where the phosphonate "head" binds to the metal oxide, and the hexanoate (B1226103) "tail" extends away from the surface. This organized molecular layer can modify the surface properties in a controlled manner. The ester functionality at the terminus of the alkyl chain could be further modified post-assembly or used to influence the polarity and reactivity of the surface.

The potential applications in catalysis are significant. A surface modified with such a ligand could be used to:

Immobilize Catalysts: The terminal ester group could be hydrolyzed to a carboxylic acid and used to chelate or coordinate with catalytically active metal ions. This would tether the catalyst to the support, preventing leaching and allowing for easier recovery and reuse.

Control Surface Properties: The alkyl chain of the hexanoate provides a defined spacing from the surface, creating a specific reaction environment for catalytic processes occurring at the interface.

Create Bifunctional Surfaces: The ester group itself can act as a Lewis basic site, potentially participating in or influencing a catalytic cycle occurring on the surface.

Metal phosphonates, as a class of materials, are known for their high thermal and chemical stability, which is attributed to the strong coordination between the phosphonate oxygen atoms and metal centers. mdpi.comresearchgate.net While discrete molecular complexes using this compound as a ligand are not widely reported, its structural features align well with established principles of phosphonate-based ligand design for heterogeneous systems and surface science. nih.govresearchgate.net

| Structural Feature | Relevance to Ligand Design |

| Diethylphosphono Group | Strong, covalent anchoring group for metal and metal oxide surfaces (e.g., TiO₂, ZrO₂, Al₂O₃). acs.orgacs.org |

| Hexyl Chain | Acts as a spacer, creating a defined distance between the surface and the terminal functional group. |

| Ethyl Ester Terminus | Provides a modifiable functional group (e.g., via hydrolysis to a carboxylic acid) for further chemical transformations or catalyst binding. |

| Overall Structure | Suitable for forming self-assembled monolayers (SAMs) to control surface chemistry and properties. nih.govresearchgate.net |

Derivatives and Structural Analogues of Ethyl 6 Diethylphosphono Hexanoate

Synthesis and Utility of Amino-Phosphonohexanoic Acid Derivatives

The introduction of an amino group to the phosphonohexanoic acid scaffold creates α-, β-, or γ-aminophosphonic acid derivatives, which are of significant interest due to their structural similarity to natural amino acids. nih.gov These compounds are recognized as "bio-isosteric phosphorus analogues" of amino acids, where the tetrahedral phosphonate (B1237965) moiety mimics the transition state of peptide bond hydrolysis, making them valuable as enzyme inhibitors. nih.govyoutube.com

The synthesis of chiral amino-phosphonates is a key area of research, as the stereochemistry often dictates biological activity. nih.gov Modern synthetic strategies focus on the asymmetric construction of these molecules. nih.gov

Several key methods are employed for the synthesis of chiral amino-phosphonate derivatives:

The Kabachnik-Fields Reaction: This is a three-component condensation of an amine, an oxo compound (aldehyde or ketone), and a dialkyl phosphite (B83602). rsc.org Asymmetric variations of this reaction have been developed using chiral amines or catalysts to induce stereoselectivity. rsc.org

Addition to Chiral Imines: A widely used strategy involves the nucleophilic addition of a phosphorus-containing nucleophile (like a phosphite) to a pre-formed chiral imine. The stereochemical outcome is directed by the chiral auxiliary on the imine.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of α,β-dehydroaminophosphinates or related unsaturated precursors using chiral rhodium or other transition metal complexes can produce chiral aminophosphine (B1255530) derivatives with high enantiomeric excess. nih.gov

Chiral Auxiliaries and Resolution: The use of chiral auxiliaries that can be removed after the desired stereocenter is established is a common technique. Classical resolution of racemic mixtures is also employed to isolate the desired enantiomer. nih.gov

The table below summarizes some of the key synthetic strategies.

| Synthetic Strategy | Description | Key Features | Reference(s) |

| Kabachnik-Fields Reaction | One-pot condensation of an amine, an oxo compound, and a phosphite. | Versatile; can be performed under catalytic or catalyst-free conditions. | rsc.org |

| Nucleophilic Addition to Chiral Imines | Addition of a P-nucleophile to an imine bearing a chiral auxiliary. | High diastereoselectivity controlled by the chiral auxiliary. | |

| Asymmetric Hydrogenation | Catalytic hydrogenation of unsaturated precursors using a chiral catalyst. | Produces high enantiomeric excesses. | nih.gov |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | A classical and still relevant method. | nih.gov |

Amino-phosphonohexanoic acid derivatives serve as important building blocks in medicinal chemistry, particularly in the design of peptide mimics and for bio-conjugation. Their resistance to enzymatic cleavage by peptidases makes them stable analogues of natural peptides. youtube.com

Peptide Chemistry: These derivatives are incorporated into peptide sequences to create "phosphonopeptides." Their primary application is as inhibitors of enzymes, especially metalloproteases and serine proteases, where the phosphonate group coordinates to the active site metal ion or mimics the tetrahedral intermediate of peptide hydrolysis. For solid-phase peptide synthesis (SPPS), Fmoc-protected phosphono-amino acid building blocks, such as Fmoc-protected phosphotyrosine derivatives, are commercially available and can be incorporated into peptide chains using standard coupling reagents like HBTU or HATU.

Bio-conjugation: Bio-conjugation involves linking a molecule to a biological macromolecule, such as a protein or a natural product, to enhance its properties. Amino-phosphonohexanoic acids can be conjugated to natural compounds to improve their pharmacokinetic profiles, including absorption, distribution, and target specificity. The amino and carboxyl functionalities provide convenient handles for forming amide or ester linkages with other molecules. This strategy aims to increase the therapeutic efficacy and reduce the toxicity of the parent compounds.

Modifications of the Diethylphosphono Moiety

Altering the substituents on the phosphorus atom can significantly impact the electronic and steric properties of the molecule, influencing its reactivity and biological interactions.

The ethyl groups in the diethylphosphono moiety can be replaced with other alkyl or aryl groups. The synthesis of these mixed phosphonates can be challenging and often relies on stepwise substitution reactions. youtube.com

Recent synthetic developments include:

Direct Arylation/Alkyloxylation: Methods have been developed for the direct functionalization of dialkyl phosphonates with various alcohols or phenols, facilitated by activating agents like triflic anhydride (B1165640) (Tf₂O) and pyridine. This allows for the synthesis of a wide range of mixed alkyl-alkyl or alkyl-aryl phosphonates. youtube.com

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are used to couple aryl halides or triflates with H-phosphonates (Hirao reaction) or trialkyl phosphites (Arbuzov reaction) to form aryl phosphonates.

Copper-Catalyzed P-Arylation: Inexpensive copper catalysts can also facilitate the coupling of P-H compounds with aryl halides or diaryliodonium salts to create P-C bonds.

These methods provide access to phosphonates with diverse electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies.

| Synthetic Method | Reactants | Product | Key Features | Reference(s) |

| Direct Aryloxylation | Dialkyl phosphonate + Phenol | Mixed Alkyl Aryl Phosphonate | Metal-free; uses Tf₂O/pyridine activation. | youtube.com |

| Hirao Reaction | H-phosphonate + Aryl Halide | Diaryl or Alkyl Aryl Phosphonate | Palladium-catalyzed C-P bond formation. | |

| Arbuzov Reaction | Trialkyl phosphite + Aryl Halide | Dialkyl Aryl Phosphonate | A classical and widely used method. | |

| Copper-Catalyzed Coupling | P-H Compound + Aryliodonium Salt | Aryl Phosphonate/Phosphinate | Uses inexpensive copper catalysts. |

The phosphonate group can be replaced by other phosphorus-containing functionalities, such as phosphinates or phosphine (B1218219) oxides, to create structural analogues. These groups differ in the number of P-C and P-O bonds, altering the compound's polarity, acidity, and chelating ability.

Phosphinic Acids and Esters: These compounds, which feature one P-C bond (R-PO(OR')H), are closer structural analogues to amino acids than phosphonates. nih.gov They can be synthesized via the addition of hypophosphorous derivatives to alkenes or through palladium-catalyzed cross-coupling reactions. Phosphinopeptides containing a C-terminal α-aminoalkylphosphinic acid have been synthesized directly in one-pot reactions.

Phosphine Oxides: These analogues contain three P-C bonds (R₃P=O). They are often synthesized via the oxidation of the corresponding phosphine or through metal-catalyzed coupling of secondary phosphine oxides (R₂P(O)H) with alkyl or aryl halides. rsc.org The incorporation of a dimethylphosphine (B1204785) oxide (-P(O)Me₂) group has been shown to dramatically increase the aqueous solubility of organic compounds.

Structural Modifications of the Hexanoate (B1226103) Carbon Chain

Modifying the six-carbon linker of the hexanoate moiety offers another avenue for creating structural diversity. These modifications can include introducing unsaturation, branching, or altering the chain length. While specific literature on modifying the hexanoate chain within ethyl 6-(diethylphosphono)hexanoate is sparse, general organic synthesis principles can be applied.

Introduction of Unsaturation: Double or triple bonds can be introduced into the carbon chain to create more rigid analogues. For instance, an α,β-unsaturated ester could be synthesized via a Horner-Wadsworth-Emmons reaction using a phosphonate-containing aldehyde. Synthesis of ω-unsaturated fatty acid esters is a well-established field, and these methods could potentially be adapted. youtube.com

Chain Branching: Alkyl groups can be introduced at various positions along the chain. This can be achieved by starting with a branched-chain ω-haloalkane in the initial Arbuzov reaction. For example, using a branched 6-bromohexanoate (B1238239) ester would lead to a branched phosphonohexanoate.

Chain Elongation or Shortening: Homologues of this compound can be synthesized by using ω-haloalkanoate esters with different chain lengths in the Michaelis-Arbuzov reaction. Chain elongation of existing fatty acids is also a known biological and chemical process, which could be adapted for these phosphonate derivatives. For example, alkylation of a terminal alkyne, followed by reduction, is a standard method for carbon chain elongation. nih.gov

These modifications would alter the lipophilicity and conformational flexibility of the molecule, which could have significant effects on its physical properties and biological activity.

Impact of Chain Length and Branching on Reactivity and Selectivity

The reactivity and selectivity of phosphonate reagents are significantly influenced by the steric and electronic nature of their constituent parts. In the context of this compound, this includes the six-carbon chain derived from hexanoic acid and the ethyl groups attached to the phosphorus atom.

Modifications to the alkyl chain length or the introduction of branching can have a profound impact on the rates of reaction. For instance, in the hydrolysis of phosphonate and phosphinate esters, an increase in steric hindrance around the phosphorus center significantly decreases the reaction rate. nih.gov Studies on the alkaline hydrolysis of various ethyl phosphinates showed that increasing the bulk of the alkyl groups attached to phosphorus led to a dramatic reduction in reaction speed. nih.gov For example, the relative rate constant for the hydrolysis of an ethyl di-tert-butylphosphinate was found to be over 500 times slower than that of an ethyl diisopropylphosphinate, highlighting the powerful effect of steric hindrance. nih.gov This principle suggests that analogues of this compound with branched alkyl chains on the phosphonate group (e.g., di-isopropyl or di-tert-butyl instead of diethyl) would exhibit lower reactivity in nucleophilic substitution reactions at the phosphorus center.

In the context of the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of alkene synthesis where phosphonates like this compound are employed, the structure of the phosphonate is critical in determining the stereochemical outcome (selectivity). wikipedia.org The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. wikipedia.orgorganic-chemistry.org The geometry of the resulting alkene (E or Z) is highly dependent on the structure of the phosphonate reagent. researchgate.net

Increasing the steric bulk of the phosphonate's ester groups can influence the stereoselectivity of the HWE reaction. While the classic HWE reaction typically favors the formation of (E)-alkenes, certain modifications can shift the selectivity towards the (Z)-isomer. wikipedia.orgresearchgate.net For instance, replacing the diethyl phosphonate group with bulkier groups can alter the energy of the transition states leading to the different stereoisomers.

The following table summarizes the general impact of chain length and branching on phosphonate reactivity, based on established principles.

| Structural Modification | Impact on Reactivity | Impact on Selectivity (in HWE reactions) | Example Analogue of this compound |

|---|---|---|---|

| Increased branching on phosphonate alkyl groups (e.g., diethyl to di-isopropyl) | Decreased reaction rate in nucleophilic substitutions at phosphorus due to steric hindrance. nih.gov | Can influence E/Z selectivity by altering the steric environment of the reaction intermediates. wikipedia.org | Ethyl 6-(di-isopropylphosphono)hexanoate |

| Increased chain length of the main carbon backbone (e.g., hexanoate to octanoate) | Minimal direct electronic effect on the phosphonate group, but may influence physical properties like solubility. | Generally does not significantly alter the inherent E/Z selectivity dictated by the phosphonate group itself. | Ethyl 8-(diethylphosphono)octanoate |

Introduction of Additional Heteroatoms or Functional Groups

The introduction of additional heteroatoms (such as nitrogen, oxygen, or sulfur) or functional groups (like hydroxyl, amino, or carbonyl groups) into the structure of this compound can create a wide array of derivatives with tailored properties. These modifications can influence the molecule's reactivity, polarity, and potential for further chemical transformations.

The synthesis of phosphonates containing heterocyclic moieties is an area of active research, as these compounds often exhibit interesting biological and physicochemical properties. chim.it For example, α-aminophosphonates can be synthesized through the reaction of imines with H-phosphonates, a method that allows for the incorporation of nitrogen-containing rings. chim.it Applying this logic, the hexanoate chain of this compound could be functionalized with an amino group, which could then be used to construct heterocyclic systems.

Furthermore, the introduction of electron-withdrawing or electron-donating groups can significantly alter the acidity of the α-proton (the proton on the carbon adjacent to the phosphonate group) and, consequently, the nucleophilicity of the corresponding carbanion in the HWE reaction. An electron-withdrawing group alpha to the phosphonate is a requirement for the elimination step of the HWE reaction to proceed. wikipedia.org

The synthesis of phosphonate-based materials with additional functional groups, such as phosphinic acids where an -OH group is replaced by another organic moiety, opens up further possibilities for creating diverse molecular architectures. mdpi.com While phosphonates offer two points for creating linkages in materials, phosphinates provide a way to introduce specific pendant organic groups that can impart unique properties to the resulting material. mdpi.com

The table below illustrates some potential derivatives of this compound that could be formed by introducing additional functional groups.

| Functional Group Introduced | Potential Synthetic Route | Anticipated Change in Properties | Example Derivative |

|---|---|---|---|

| Hydroxyl group on the hexanoate chain | Reduction of a keto-functionalized precursor. | Increased polarity; potential for further esterification or etherification. | Ethyl 6-(diethylphosphono)-3-hydroxyhexanoate |

| Amino group on the hexanoate chain | Reductive amination of a keto-functionalized precursor. | Increased basicity and polarity; can serve as a handle for amide bond formation. | Ethyl 2-amino-6-(diethylphosphono)hexanoate |

| A second phosphonate group | Reaction of a dihaloalkane with triethyl phosphite. | Increased metal-ion chelation ability; can act as a bis-HWE reagent. | 1,6-bis(diethylphosphono)hexane-1,6-dicarboxylic acid diethyl ester |

Structure-Reactivity Relationships and Design Principles in Analogues

The design of structural analogues of this compound is guided by well-established structure-reactivity relationships, particularly in the context of the Horner-Wadsworth-Emmons reaction. The goal is often to control the stereochemical outcome of the olefination, leading predominantly to either the (E)- or (Z)-alkene.

The stereoselectivity of the HWE reaction is a result of the interplay between the structure of the phosphonate, the aldehyde or ketone substrate, the base used for deprotonation, and the reaction conditions. wikipedia.orgacs.org By rationally modifying the phosphonate structure, one can steer the reaction towards a desired isomer.

For (E)-Selectivity: The classic HWE reaction, using a simple trialkyl phosphonoacetate, typically yields the (E)-alkene with high selectivity. organic-chemistry.org This is because the reaction intermediates have time to equilibrate to the more thermodynamically stable anti-conformation, which leads to the (E)-product. wikipedia.org Therefore, analogues of this compound with simple, unbranched alkyl groups on the phosphorus are expected to favor the formation of (E)-alkenes when reacted with aldehydes. Increasing the steric bulk of the aldehyde and using higher reaction temperatures can further enhance (E)-selectivity. wikipedia.org The choice of metal cation can also be crucial, with lithium, sodium, and potassium salts showing different selectivities. wikipedia.orgacs.org

For (Z)-Selectivity: Achieving high (Z)-selectivity often requires more specialized phosphonate reagents. The Still-Gennari modification of the HWE reaction utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. researchgate.net These groups increase the acidity of the α-proton and kinetically favor the formation of the syn-oxaphosphetane intermediate, which then collapses to the (Z)-alkene. Therefore, to design an analogue of this compound that would favor (Z)-alkene formation, one would replace the diethyl ester groups with bis(2,2,2-trifluoroethyl) or similar electron-withdrawing groups.

The following table outlines the design principles for creating analogues of this compound with specific reactivity and selectivity in the HWE reaction.

| Desired Outcome | Design Principle | Structural Feature in Analogue | Example Reaction |

|---|---|---|---|

| High (E)-selectivity | Promote thermodynamic control. | Simple, sterically unhindered phosphonate esters (e.g., diethyl). organic-chemistry.org | Reaction of this compound with an aldehyde using NaH as a base. wikipedia.org |

| High (Z)-selectivity | Promote kinetic control. | Electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl). researchgate.net | Reaction of Ethyl 6-(bis(2,2,2-trifluoroethyl)phosphono)hexanoate with an aldehyde using a strong base at low temperature. |

| Increased nucleophilicity of carbanion | Introduce electron-donating groups near the α-carbon. | Alkyl substitution at the α-position. | Reaction of Ethyl 2-methyl-6-(diethylphosphono)hexanoate. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of ethyl 6-(diethylphosphono)hexanoate, offering insights into the chemical environment of each atom within the molecule.

Multi-Nuclear NMR Techniques (³¹P, ¹H, ¹³C) for Comprehensive Structural Elucidation

A multi-pronged NMR approach, utilizing ³¹P, ¹H, and ¹³C nuclei, is essential for a complete structural assignment of this compound.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum provides a direct and sensitive window into the phosphorus center of the molecule. For diethyl phosphonates, the phosphorus-31 nucleus typically resonates in a characteristic chemical shift range. taylorfrancis.com The spectrum of this compound is expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this peak provides initial information about the oxidation state and coordination of the phosphorus atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. The spectrum of this compound would display several key signals. The ethyl ester group would be identified by a quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The diethyl phosphonate (B1237965) group would show a multiplet for the methylene protons (-P(O)(OCH₂CH₃)₂) due to coupling with both the adjacent methyl protons and the phosphorus atom. The long alkyl chain connecting the ester and phosphonate moieties would present a series of multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. Key resonances would include the carbonyl carbon of the ester, the carbons of the ethyl ester and diethyl phosphonate groups, and the individual carbons of the hexanoate (B1226103) chain. The carbon atoms attached to the phosphorus will exhibit splitting due to carbon-phosphorus coupling, providing further structural confirmation.

A hypothetical data table summarizing the expected NMR data is presented below:

Table 1: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) | Assignment |

| ³¹P | 25 - 35 | s | - | P=O |

| ¹H | 4.0 - 4.2 | q | J = 7.1 | -COOCH₂CH₃ |

| ¹H | 1.2 - 1.3 | t | J = 7.1 | -COOCH₂CH₃ |

| ¹H | 3.9 - 4.1 | dq | J(H,H) = 7.0, J(H,P) = 7.0 | -P(O)(OCH₂CH₃)₂ |

| ¹H | 1.2 - 1.4 | t | J = 7.0 | -P(O)(OCH₂CH₃)₂ |

| ¹H | 2.2 - 2.4 | t | - | -CH₂COO- |

| ¹H | 1.5 - 1.8 | m | - | -CH₂- (alkyl chain) |

| ¹³C | 173 - 175 | s | - | C=O (ester) |

| ¹³C | 60 - 62 | s | - | -COOCH₂CH₃ |

| ¹³C | 14 - 15 | s | - | -COOCH₂CH₃ |

| ¹³C | 61 - 63 | d | J(C,P) ≈ 6 | -P(O)(OCH₂CH₃)₂ |

| ¹³C | 16 - 17 | d | J(C,P) ≈ 6 | -P(O)(OCH₂CH₃)₂ |

| ¹³C | 20 - 35 | s | - | -CH₂- (alkyl chain) |

Note: This is a generalized prediction. Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the quartet of the ethyl ester's methylene group and the triplet of its methyl group. Similarly, correlations would be observed between the protons along the hexanoate backbone, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal for the methylene group of the ethyl ester will show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, a correlation between the protons of the methylene group adjacent to the ester carbonyl and the carbonyl carbon itself would be observed in the HMBC spectrum, confirming the ester functionality.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₂H₂₅O₅P), the expected monoisotopic mass is approximately 280.1440 g/mol . HRMS can confirm this value to within a few parts per million.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to the molecular ion peak, the mass spectrum of this compound will exhibit a characteristic fragmentation pattern. The fragmentation pathways are influenced by the different functional groups present in the molecule. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangements. For organophosphonates, cleavage of the P-O and C-C bonds adjacent to the phosphorus atom is common. Analysis of these fragment ions provides corroborating evidence for the proposed structure. For instance, a fragment corresponding to the loss of an ethoxy group from the phosphonate moiety would be expected. The fragmentation of the related ethyl hexanoate shows a characteristic molecular ion at m/z 144. fao.org

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from any potential isomers or impurities.

Gas Chromatography (GC): Given its volatility, gas chromatography is a suitable method for the analysis of this compound. taylorfrancis.com When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide quantitative information about the purity of the sample. The retention time of the compound is a characteristic property under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography offers a versatile alternative for purity assessment. A common approach for phosphonates involves reversed-phase chromatography, often with an ion-pairing agent to improve retention and peak shape. A vendor specification indicates a purity of >95.0% as determined by HPLC.

Isomer Separation: While less common for this specific molecule, chromatographic methods can also be employed to separate potential isomers, such as positional isomers where the phosphonate group is attached to a different carbon on the hexanoate chain. The choice of stationary and mobile phases can be optimized to achieve separation based on subtle differences in polarity and structure.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. The method separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

For routine purity analysis, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The compound is dissolved in a suitable solvent and injected into the system. As the mobile phase flows through the column, components separate based on their hydrophobicity. A UV detector is commonly used for detection, as the ester functional group provides a chromophore. The purity is determined by calculating the relative area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram. Commercial batches often report a purity of 97% or higher as determined by this method. sigmaaldrich.com

Table 1: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Identity |

|---|---|---|---|---|

| 1 | 3.5 | 1,204 | 1.8 | Impurity A |

| 2 | 4.8 | 64,580 | 97.5 | This compound |

| 3 | 6.1 | 464 | 0.7 | Impurity B |

| Total | | 66,248 | 100.0 | |

While this compound itself is not chiral, HPLC is a critical technique for determining the enantiomeric excess (ee) of chiral intermediates that may be used in the synthesis of related, more complex molecules. nih.gov The determination of optical purity is vital in industries like pharmaceuticals, where one enantiomer may be active while the other is inactive or harmful. nih.gov To resolve enantiomers, a chiral stationary phase (CSP) is required. Columns such as those based on polysaccharide derivatives (e.g., Chiralpak® series) are frequently used. rsc.org The two enantiomers interact differently with the chiral environment of the stationary phase, resulting in different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 2: Example of Chiral HPLC Data for a Related Chiral Intermediate

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Enantiomer |

|---|---|---|---|---|

| 1 | 18.3 | 1,250 | 2.5 | (R)-enantiomer |

| 2 | 22.2 | 48,750 | 97.5 | (S)-enantiomer |

| Total | 50,000 | 100.0 |

| Enantiomeric Excess (ee) | | | 95.0% | |

This method provides a simple, rapid, and accurate assessment of the enantiomeric quality of crucial chemical intermediates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for analyzing volatile impurities, residual solvents, or potential degradation products within a sample of this compound.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized. A carrier gas, usually an inert gas like helium, transports the vaporized sample through a capillary column. thepharmajournal.com The column, often coated with a polymeric stationary phase, separates the components based on their boiling points and interactions with the phase. The separated components then enter the mass spectrometer, which ionizes them (commonly via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). chromatographyonline.com

This technique can effectively identify and quantify residual solvents from the synthesis and purification process, such as ethanol (B145695) or hexane. It can also detect volatile byproducts or starting materials. The mass spectrum for each separated peak provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries. nih.gov

Table 3: Hypothetical GC-MS Analysis of Volatile Species in an this compound Sample

| Retention Time (min) | Identified Volatile Compound | Key Mass Fragments (m/z) | Potential Source |

|---|---|---|---|

| 2.1 | Ethanol | 31, 45, 46 | Residual Solvent |

| 3.4 | Hexane | 41, 43, 57, 86 | Residual Extraction Solvent |

The sensitivity of GC-MS allows for the detection of trace-level contaminants, ensuring the high quality required for research and synthesis applications. nih.gov

Computational Chemistry and Theoretical Studies on Ethyl 6 Diethylphosphono Hexanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, stability, and reactivity without the need for experimental measurements.

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 6-(diethylphosphono)hexanoate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be the first step in a computational investigation. nih.gov

The primary output of a DFT calculation is the optimized molecular geometry, which provides the most stable three-dimensional arrangement of the atoms. This would reveal key bond lengths, bond angles, and dihedral angles. For instance, the geometry around the phosphorus center is expected to be tetrahedral, and the long hexanoate (B1226103) chain would exhibit a degree of flexibility.

Furthermore, DFT can be used to calculate various electronic properties that serve as descriptors of reactivity. These include the distribution of electron density, which indicates electron-rich and electron-poor regions of the molecule, and the molecular electrostatic potential (MEP), which visualizes the regions most likely to be involved in electrophilic and nucleophilic interactions. The oxygen of the phosphoryl group (P=O) is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles or participation in hydrogen bonding. nih.gov

An illustrative example of optimized geometric parameters that could be obtained for this compound from a DFT calculation is presented in Table 1.

Table 1: Exemplary Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length (Å) | P=O | 1.48 |

| Bond Length (Å) | P-O(Et) | 1.60 |

| Bond Length (Å) | P-C | 1.82 |

| Bond Angle (°) | O=P-O(Et) | 115.0 |

| Bond Angle (°) | O(Et)-P-O(Et) | 105.0 |

| Dihedral Angle (°) | O=P-C-C | 178.0 |

Note: These are hypothetical values based on typical DFT results for similar organophosphonates and are for illustrative purposes only.

Molecular Orbital Analysis and Electronic Properties

A deeper understanding of the electronic behavior of this compound can be achieved through the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the non-bonding orbitals of the phosphoryl and ester oxygen atoms, while the LUMO would be associated with the antibonding orbitals of the phosphoryl (P=O) and carbonyl (C=O) groups.

Table 2 provides a hypothetical summary of electronic properties for this compound that could be derived from a DFT calculation.

Table 2: Hypothetical Electronic Properties of this compound from a DFT Calculation

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |